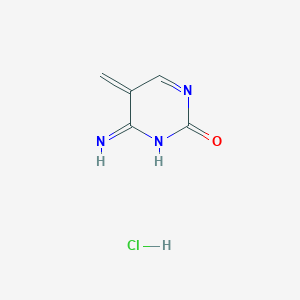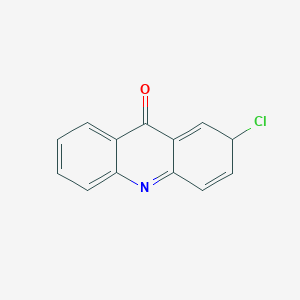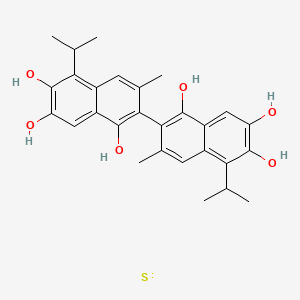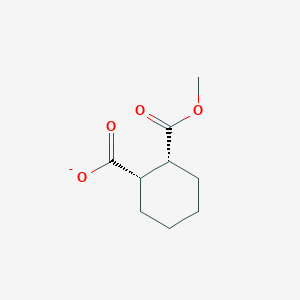
1,2-Cyclohexanedicarboxylic acid, 1-methyl ester, (1R,2S)-rel-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Cyclohexanedicarboxylic acid, 1-methyl ester, (1R,2S)-rel- is an organic compound with the molecular formula C9H14O4 It is a derivative of cyclohexane, featuring two carboxylic acid groups and a methyl ester group
Vorbereitungsmethoden
The synthesis of 1,2-Cyclohexanedicarboxylic acid, 1-methyl ester, (1R,2S)-rel- can be achieved through several routes. One common method involves the esterification of 1,2-cyclohexanedicarboxylic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester. Industrial production methods may involve continuous flow processes to enhance efficiency and yield .
Analyse Chemischer Reaktionen
1,2-Cyclohexanedicarboxylic acid, 1-methyl ester, (1R,2S)-rel- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions employed .
Wissenschaftliche Forschungsanwendungen
1,2-Cyclohexanedicarboxylic acid, 1-methyl ester, (1R,2S)-rel- finds applications in several scientific research areas:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: This compound can be used in the synthesis of biologically active molecules, potentially leading to new pharmaceuticals.
Medicine: Research into its derivatives may yield new therapeutic agents with improved efficacy and safety profiles.
Industry: It is utilized in the production of polymers, resins, and other materials with specific properties.
Wirkmechanismus
The mechanism by which 1,2-Cyclohexanedicarboxylic acid, 1-methyl ester, (1R,2S)-rel- exerts its effects depends on its specific application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions to form desired products. The molecular targets and pathways involved vary based on the reaction conditions and the nature of the reagents used .
Vergleich Mit ähnlichen Verbindungen
1,2-Cyclohexanedicarboxylic acid, 1-methyl ester, (1R,2S)-rel- can be compared with other similar compounds, such as:
1,2-Cyclohexanedicarboxylic acid, 1-methyl ester, (1S,2R)-: This is a stereoisomer with different spatial arrangement of atoms, leading to distinct chemical and physical properties.
1,2-Cyclohexanedicarboxylic acid, dimethyl ester: This compound has two ester groups instead of one, affecting its reactivity and applications.
1,2-Cyclohexanedicarboxylic acid: The parent compound without ester groups, used in different contexts and reactions.
Eigenschaften
Molekularformel |
C9H13O4- |
|---|---|
Molekulargewicht |
185.20 g/mol |
IUPAC-Name |
(1S,2R)-2-methoxycarbonylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H14O4/c1-13-9(12)7-5-3-2-4-6(7)8(10)11/h6-7H,2-5H2,1H3,(H,10,11)/p-1/t6-,7+/m0/s1 |
InChI-Schlüssel |
BOVPVRGRPPYECC-NKWVEPMBSA-M |
Isomerische SMILES |
COC(=O)[C@@H]1CCCC[C@@H]1C(=O)[O-] |
Kanonische SMILES |
COC(=O)C1CCCCC1C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



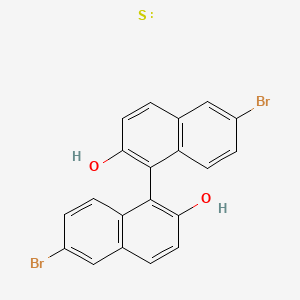
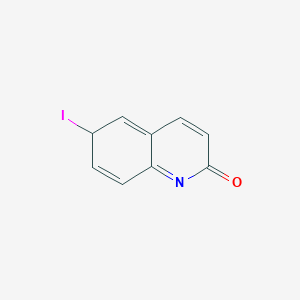
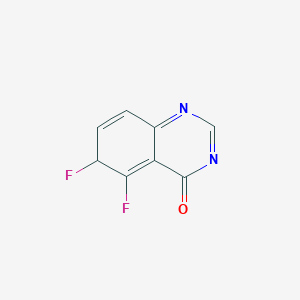
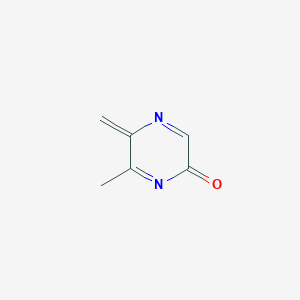
![N-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-3-methyl-6-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-1-propan-2-ylindole-4-carboxamide](/img/structure/B12356515.png)
![8aH-pyrido[2,3-b]pyrazin-6-one](/img/structure/B12356524.png)

![[(2R,3S,4S)-2,3,4-tri(butanoyloxy)-5-(7,8-dimethyl-2,4-dioxo-1,4a,5,5a,6,7,8,9,9a,10a-decahydrobenzo[g]pteridin-10-yl)pentyl] butanoate](/img/structure/B12356532.png)
![Hexahydro-2H-pyrano[4,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B12356537.png)
![3-bromo-7aH-thieno[2,3-c]pyridin-7-one](/img/structure/B12356542.png)
